5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Description
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a partially saturated 1,6-naphthyridine core with a methoxy substituent at the 5-position. The tetrahydro modification reduces aromaticity, enhancing conformational flexibility and influencing both physicochemical properties (e.g., solubility, bioavailability) and pharmacological activity. Its synthesis typically involves nucleophilic substitution or catalytic hydrogenation of halogenated precursors (e.g., chloro derivatives) under basic or reductive conditions .
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-7-3-2-5-10-8(7)4-6-11-9/h4,6,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXMDIMPHGQTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-oxide derivatives, while substitution reactions can produce a wide range of functionalized naphthyridines .
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine and analogous compounds are critical for understanding their pharmacological profiles and synthetic accessibility. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Bioavailability
- The methoxy group at C5 in this compound increases polarity and aqueous solubility compared to its chloro (5-chloro) and methyl (5-methyl) analogs. This property is advantageous for CNS-targeting drugs requiring blood-brain barrier penetration .
- The 5-chloro derivative exhibits higher lipophilicity, making it suitable as a synthetic intermediate for cross-coupling reactions .
Positional Isomerism and Pharmacological Activity
- Positional isomerism (e.g., 5-methoxy vs. 6-methoxy or 8-methoxy) significantly alters electronic and steric profiles. For example, 8-methoxy substitution may disrupt π-stacking interactions critical for kinase inhibition .
Synthetic Accessibility
- Chloro and methyl derivatives are more straightforward to synthesize via catalytic hydrogenation or halogen substitution, achieving yields >80% in some cases .
- Methoxy-substituted analogs require optimized conditions (e.g., KOt-Bu/DMF for nucleophilic substitution) but often result in lower yields (~50%) .
Biological Activity
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family, a group of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a methoxy group that may influence its pharmacological profile compared to other naphthyridines. The presence of nitrogen in the bicyclic system contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Anticancer Activity : This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It may inhibit kinases involved in cell proliferation and survival.
- Antimicrobial Effects : Similar compounds have demonstrated broad-spectrum antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting crucial metabolic processes .
- Anti-inflammatory Properties : Naphthyridine derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in several cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MDA-MB-231 (breast) | 12 | Cell cycle arrest at G0/G1 phase |
| A549 (lung) | 10 | DNA intercalation and p53-independent apoptosis |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These results indicate that it may be effective against drug-resistant strains .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been observed to reduce inflammation in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
A recent study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Another case study focused on its antimicrobial properties against clinical isolates of resistant bacteria. The compound demonstrated superior efficacy compared to standard antibiotics like ciprofloxacin and amoxicillin.
Q & A
Q. What are the primary synthetic routes for 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine?
Answer : Two key methods are prominent:
- Hydrogenolysis : Reduction of chloro-substituted precursors (e.g., 5-Chloro-7-methyl-1,6-naphthyridine) using Pd/CaCO₃ under H₂ in methanol at 20°C yields tetrahydro derivatives with high efficiency (80–95% yields) .
- Cyclization : For example, 8-(2-Ethoxycarbonylethyl)-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes cyclization with sodium methoxide in methanol to form tricyclic lactams (95% yield) .
Q. How is the reactivity of this compound characterized under oxidative conditions?
Answer : Ozonolysis of methyl ester derivatives (e.g., methyl 1-acetyl-4-methoxycarbonylmethylene-tetrahydro-1,6-naphthyridine-5-carboxylate) cleaves double bonds to yield ketones (74% yield) . Oxidation of nitrile groups to carboxylic acids using H₂SO₄ is also documented (90% yield) .
Q. What spectroscopic methods are critical for characterizing this compound?
Answer : While direct evidence is limited, standard techniques include:
- NMR to confirm substitution patterns and hydrogenation.
- HPLC/MS for purity assessment, especially after synthetic steps like hydrazine-mediated reductions .
Advanced Research Questions
Q. How do reaction conditions influence contradictory outcomes in reductive syntheses of alkyl-1,6-naphthyridines?
Answer : Catalyst choice and reagent specificity are critical. For example:
- Pd/CaCO₃ with H₂ selectively reduces chloro groups to hydrogenated products .
- Hydrazine hydrate instead forms hydrazino intermediates, which require subsequent oxidation to regenerate the aromatic ring . Contradictions in yields (e.g., 80% vs. 95%) may arise from substrate steric effects or catalyst activation .
Q. What structural modifications improve the aqueous solubility of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives for therapeutic applications?
Answer : Key strategies include:
- Introducing hydrophilic substituents (e.g., 3-chloro-4-methoxybenzylamino in compound 6c) enhances solubility while maintaining PDE5 inhibitory potency (IC₅₀ = 0.056 nM) .
- Scaffold hopping to 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine improves pharmacokinetic properties by increasing polar surface area .
Q. How can computational modeling guide the design of 1,6-naphthyridine-based PDE5 inhibitors?
Answer : Docking studies suggest:
- Hydrogen bonding between the naphthyridine core and PDE5 residues (e.g., Gln817) is critical for binding .
- Solubility-activity trade-offs can be mitigated by optimizing substituent positions (e.g., para-methoxy groups reduce logP without compromising affinity) .
Q. What are the challenges in analyzing degradation products of this compound under acidic or basic conditions?
Answer : Degradation pathways include:
- Acid-mediated ring-opening (e.g., deacetylation of nitro derivatives using 6M HCl) .
- Base-induced rearrangements during cyclization, which require precise stoichiometric control to avoid byproducts . Stability studies should employ LC-MS to track intermediates.
Methodological Considerations
- Synthetic Optimization : Use high-pressure hydrogenation reactors for Pd/CaCO₃-mediated reductions to ensure reproducibility .
- Biological Assays : Prioritize cell-based cGMP/CREB activation assays for PDE5 inhibitors, as demonstrated in Alzheimer’s disease models .
- Computational Tools : Molecular dynamics simulations (e.g., AutoDock Vina) validate binding modes and predict solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
